

# Acid Blue 1: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Acid Blue 1

Cat. No.: B1204435

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An in-depth examination of the chemical properties, synthesis, and key applications of **Acid Blue 1** (CAS No. 129-17-9), tailored for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of **Acid Blue 1**, a synthetic triphenylmethane dye. It covers its fundamental chemical and physical properties, synonyms, and CAS numbers, alongside detailed experimental protocols for its synthesis and major applications. The information is presented to support its use in research and development, with a focus on practical laboratory implementation.

## Core Chemical and Physical Properties

**Acid Blue 1** is recognized by two primary CAS numbers corresponding to different forms of the molecule. The sodium salt is identified by CAS number 129-17-9, while the inner salt is designated by CAS number 116-95-0.<sup>[1]</sup> A comprehensive list of its synonyms is provided in Table 1, reflecting its widespread use across various industries.

Table 1: Synonyms of **Acid Blue 1**

Synonym Category	Examples
Common Names	Acid Blue 1, Acid Blue V, Patent Blue V, Sulfan Blue
C.I. Name	C.I. Acid Blue 1, C.I. 42045
Brand Names	Alphazurine 2G, Amacid Blue V, Brilliant Acid Blue VS
Systematic Names	Ethanaminium, N-[4- <a href="#">--INVALID-LINK--</a> methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt

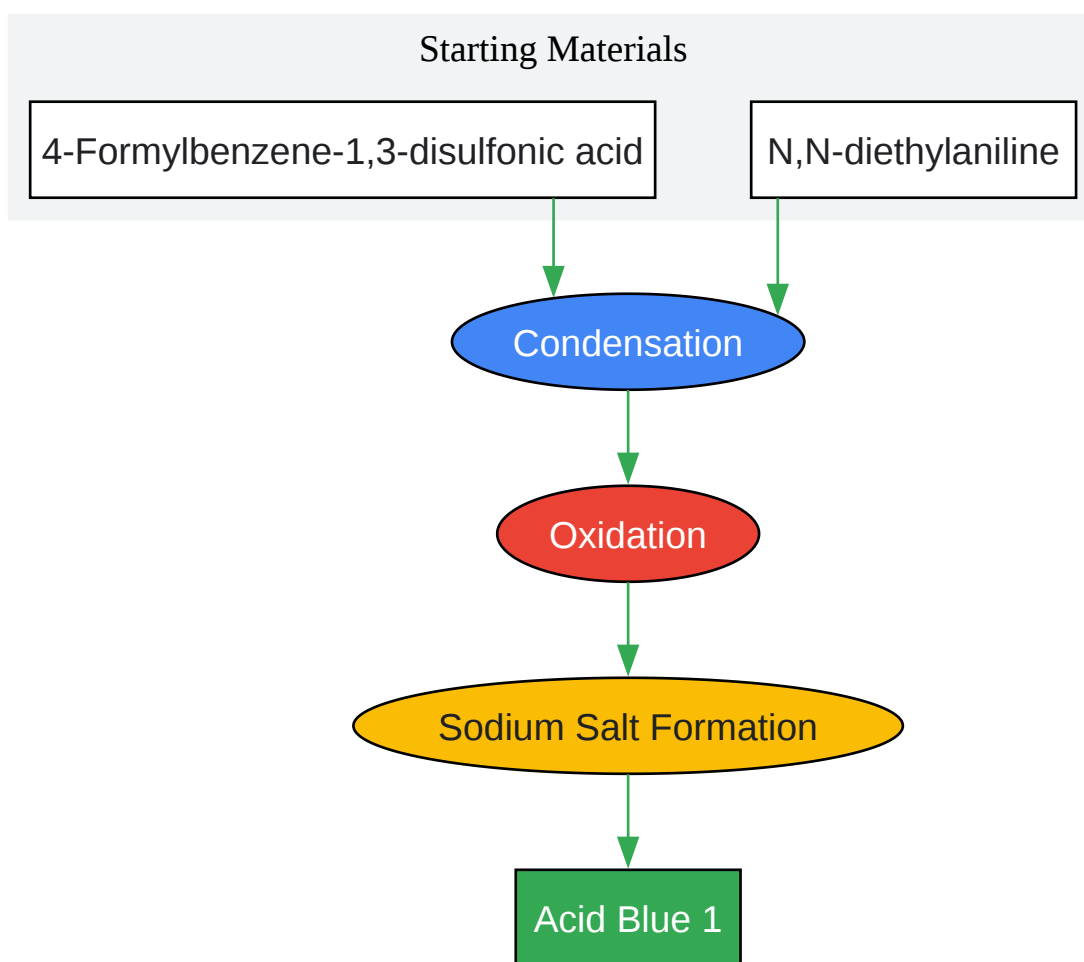
The key physicochemical properties of **Acid Blue 1** are summarized in Table 2, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of **Acid Blue 1** (CAS No. 129-17-9)

Property	Value
Molecular Formula	$C_{27}H_{31}N_2NaO_6S_2$ <a href="#">[2]</a>
Molecular Weight	566.67 g/mol <a href="#">[2]</a>
Appearance	Dark blue powder
Solubility	Soluble in water and ethanol
Maximum Absorption ( $\lambda_{max}$ )	~640 nm
Molecular Structure Class	Triarylmethane <a href="#">[2]</a>

## Synthesis of Acid Blue 1

The manufacturing of **Acid Blue 1** involves a multi-step chemical synthesis process. The primary method consists of the condensation of 4-Formylbenzene-1,3-disulfonic acid with N,N-diethylaniline, followed by oxidation to form the final dye, which is then converted to its sodium salt.[\[2\]](#)



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A simplified workflow for the synthesis of **Acid Blue 1**.

## Experimental Protocols

This section provides detailed methodologies for key applications of **Acid Blue 1** in a research context.

## Sentinel Lymph Node Biopsy in Preclinical Models

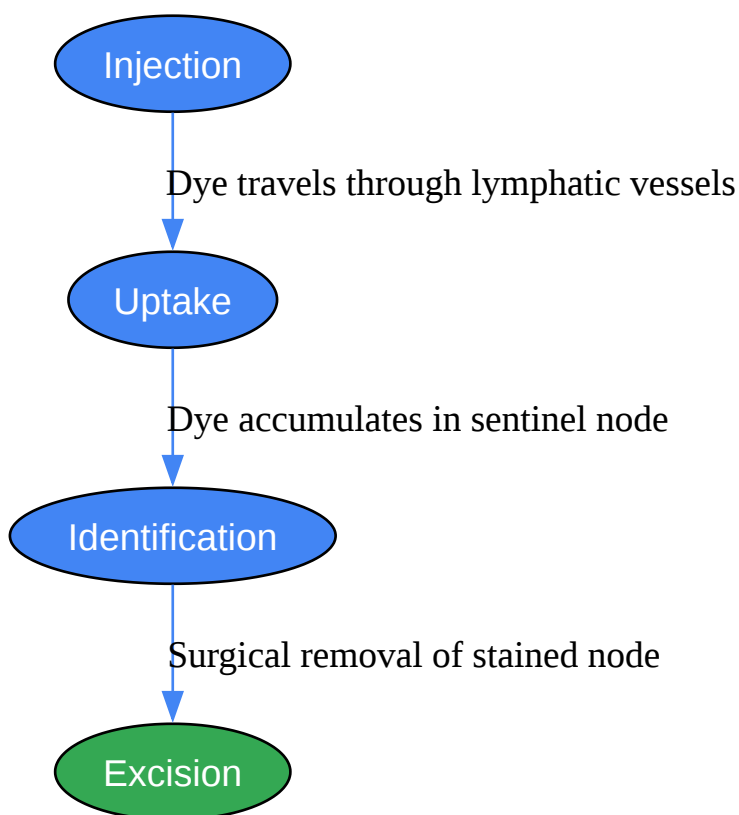
**Acid Blue 1**, often referred to as Patent Blue V in clinical settings, is utilized for the visual identification of sentinel lymph nodes (SLNs) during surgical procedures.[1][3][4] The dye is injected near the tumor site, from where it is taken up by the lymphatic vessels and accumulates in the first draining lymph nodes.

Materials:

- Sterile solution of **Acid Blue 1** (Patent Blue V) at a concentration of 2.5%
- Sterile syringes and 23G needles[1]
- Adhesive plastic film[1]
- Sterile gauze[1]

Procedure:

- Anesthetize the animal model according to the approved institutional animal care and use committee protocol.
- Cover the injection site with an adhesive plastic film to prevent skin staining from any spillage.[1]
- Inject 2 mL of the 2.5% **Acid Blue 1** solution subdermally and into the parenchyma around the tumor at four quadrants.[4]
- Withdraw the needle and apply pressure to the injection site with sterile gauze for 10 seconds to minimize leakage.[1]
- Gently massage the injection site for approximately one minute to facilitate the uptake of the dye into the lymphatic system.[4]
- After a short waiting period, the surgeon can visually identify the blue-stained lymphatic vessels and the sentinel lymph node(s) for excision.



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Workflow for sentinel lymph node identification using **Acid Blue 1**.

## Histological Staining (as an Acid Dye Counterstain)

Acid dyes are anionic and bind to cationic components of tissues, such as the cytoplasm and extracellular matrix proteins. This property makes them suitable as counterstains in various histological procedures, often in conjunction with a nuclear stain like hematoxylin.

Materials:

- Formalin-fixed, paraffin-embedded tissue sections on slides
- Xylene
- Graded ethanol series (100%, 95%, 70%)
- Harris' Hematoxylin

- 1% Acid Alcohol
- **Acid Blue 1** staining solution (0.5% w/v in 1% acetic acid)
- Distilled water
- Permanent mounting medium

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Hydrate through two changes of 100% ethanol for 3 minutes each.
  - Hydrate through two changes of 95% ethanol for 3 minutes each.
  - Hydrate in 70% ethanol for 3 minutes.
  - Rinse in running tap water.
- Nuclear Staining:
  - Stain in Harris' Hematoxylin for 5-15 minutes.
  - Wash in running tap water for 1-5 minutes.
  - Differentiate in 1% Acid Alcohol with a few brief dips.
  - Wash in running tap water.
- Counterstaining:
  - Immerse slides in the **Acid Blue 1** solution for 1-5 minutes.
  - Briefly wash in distilled water to remove excess stain.
- Dehydration and Mounting:

- Dehydrate through 95% ethanol (two changes, 1 minute each) and 100% ethanol (two changes, 2 minutes each).
- Clear in two changes of xylene for 5 minutes each.
- Mount with a permanent mounting medium.

#### Expected Results:

- Nuclei: Blue to purple
- Cytoplasm and Extracellular Matrix: Shades of blue

## Analytical Detection by High-Performance Liquid Chromatography (HPLC)

**Acid Blue 1** can be quantified in various matrices, such as food and beverages, using reversed-phase HPLC with a photodiode array (PDA) or UV-Vis detector.

#### Instrumentation and Conditions:

- HPLC System: A system equipped with a binary gradient pump, autosampler, and a PDA or UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 3  $\mu$ m particle size, 3 x 75 mm).
- Mobile Phase A: Deionized water with an appropriate buffer (e.g., ammonium acetate) and pH adjustment.
- Mobile Phase B: Acetonitrile or methanol.
- Gradient: A suitable gradient program to separate the analyte from other components.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Detection Wavelength: Monitoring at the maximum absorbance of **Acid Blue 1** (~640 nm).

- **Sample Preparation:** Samples may require dilution, filtration, and potentially solid-phase extraction to remove interfering substances.

Procedure:

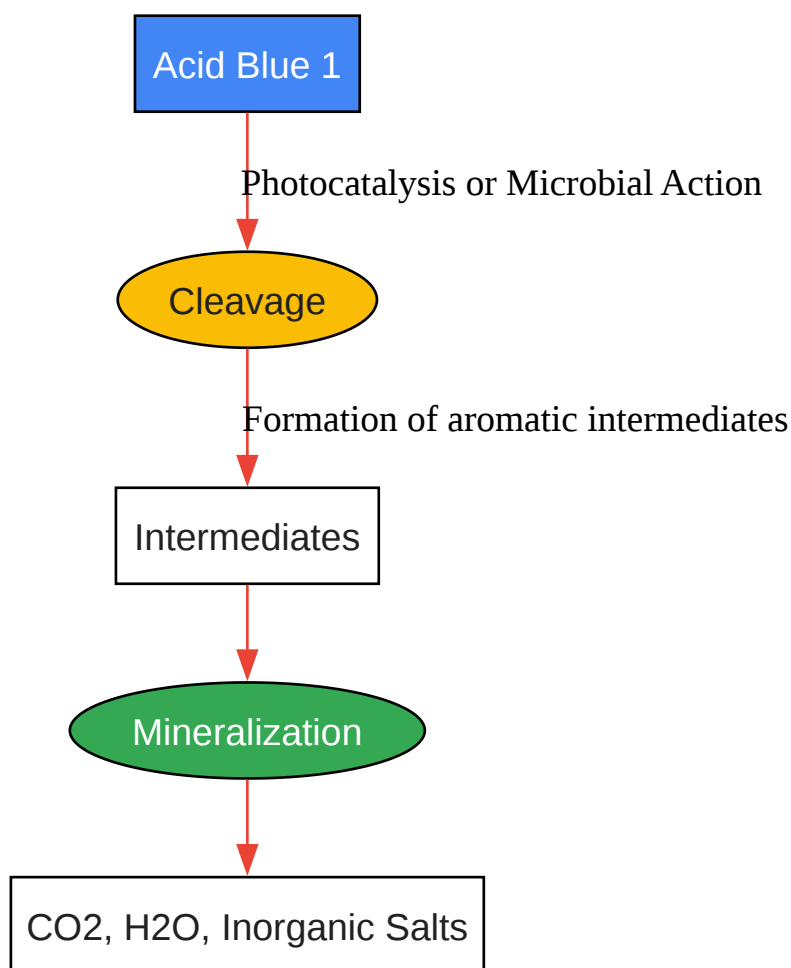
- Prepare a series of standard solutions of **Acid Blue 1** of known concentrations to generate a calibration curve.
- Prepare the sample by dissolving it in the mobile phase or an appropriate solvent, followed by filtration through a 0.45 µm filter.
- Inject the standards and samples onto the HPLC system.
- Integrate the peak corresponding to **Acid Blue 1** and quantify its concentration in the sample by comparing its peak area to the calibration curve.

## Signaling and Degradation Pathways

While specific molecular signaling pathways directly modulated by **Acid Blue 1** are not extensively documented in the context of drug development, its interaction with biological systems is primarily physical. In sentinel lymph node mapping, it binds to proteins like albumin, which facilitates its transport and retention in the lymphatic system.

The degradation of triphenylmethane dyes like **Acid Blue 1** in the environment can occur through various mechanisms, including photocatalysis and microbial action. These processes typically involve the cleavage of the chromophore, leading to the discoloration of the dye. The degradation pathway often proceeds through the formation of smaller aromatic intermediates, which can be further mineralized.





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